D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

Description

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is a protected amino acid derivative where the carboxyl group of D-threonine is esterified with a tert-butyl (1,1-dimethylethyl) group, and the amino group is protonated as a hydrochloride salt. Threonine, a naturally occurring amino acid, contains a β-hydroxyl group in its side chain, distinguishing it from simpler amino acids like alanine or serine. This compound is primarily used in peptide synthesis as a chiral building block, enabling controlled modifications while protecting reactive functional groups .

Properties

Molecular Formula |

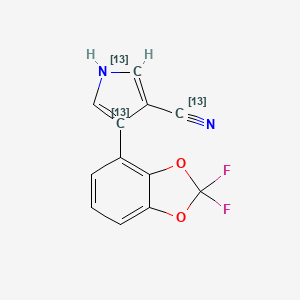

C12H6F2N2O2 |

|---|---|

Molecular Weight |

251.16 g/mol |

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(2,4-13C2)1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,5+1,9+1 |

InChI Key |

MUJOIMFVNIBMKC-RZMMYRCUSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CN[13CH]=C3[13C]#N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Isobutylene in Acidic Medium

One efficient method involves the direct esterification of D-threonine with isobutylene in the presence of a mineral acid catalyst, typically hydrochloric acid, within an ether solvent such as dimethoxyethane. This process yields the di-tert-butyl ester of D-threonine, which can then be converted into the hydrochloride salt.

- Reactants: D-Threonine and isobutylene

- Catalyst: Concentrated hydrochloric acid (HCl)

- Solvent: Ether solvents, preferably dimethoxyethane

- Conditions: Molar ratio of D-threonine to isobutylene between 1:30 and 1:50; reaction time sufficient to achieve esterification (typically several hours) at controlled temperature.

- Outcome: Formation of D-Threonine 1,1-Dimethylethyl Ester, which is then purified and converted to the hydrochloride salt.

This method is noted for its high yield and efficiency, producing the desired ester in up to 88% yield, making it suitable for industrial-scale synthesis, especially in the manufacture of human insulin from porcine or bovine insulin precursors.

Protection via N-Carbobenzoxy (Cbz) and Subsequent Hydrogenolysis

An alternative approach involves multi-step protection and deprotection:

- Step 1: Protection of the amino group of L-threonine or D-threonine as N-carbobenzoxy-L-Thr-(tBu)-O-tBu.

- Step 2: Catalytic hydrogenolysis using 10% palladium on charcoal to remove the Cbz group, yielding the free amino ester.

- Step 3: Formation of the hydrochloride salt by treatment with HCl in dioxane at low temperatures (5–10 °C).

- Step 4: Isolation by filtration, washing with ethyl acetate, and drying under vacuum.

This method, while more complex, allows for selective protection and deprotection, which is valuable in complex peptide syntheses where orthogonal protecting groups are required.

Enzymatic Regioselective Hydrolysis of Di-tert-butyl Esters

In some protocols, di-tert-butyl amino esters are first synthesized and then subjected to regioselective enzymatic hydrolysis to produce mono-tert-butyl esters. This is achieved using enzymes such as pig liver esterase (PLE), which selectively hydrolyzes one ester group:

- Starting Material: Di-tert-butyl amino ester of D-threonine

- Enzyme: Pig liver esterase or other lipases/esterases

- Conditions: Mild aqueous or buffered conditions at ambient temperature

- Outcome: Mono-tert-butyl ester of D-threonine, which can be further processed to form the hydrochloride salt or other derivatives.

This enzymatic method offers stereoselectivity and mild reaction conditions, preserving the chiral integrity of the amino acid.

Salt Formation by Acid Addition

The final step in the preparation of this compound typically involves the formation of the hydrochloride salt by treatment of the free ester with hydrochloric acid, often in an organic solvent such as dioxane or ethyl acetate:

- Procedure: Addition of 4M HCl in dioxane to the ester solution at low temperature (5–10 °C), stirring for 30 minutes.

- Isolation: Filtration of the precipitated hydrochloride salt, washing, and drying.

- Yield: Typically moderate to high, depending on purity and reaction conditions.

This salt formation enhances the compound's stability, solubility, and ease of handling for further synthetic applications.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct esterification with isobutylene and HCl in ether solvent | D-Threonine, Isobutylene, HCl, Dimethoxyethane, 1:30-1:50 molar ratio, RT to mild heating | Up to 88 | Efficient, industrially scalable, minimal side products |

| N-Carbobenzoxy protection & hydrogenolysis | N-Cbz-D-Threonine-(tBu)-O-tBu, Pd/C, H2, HCl in dioxane, 5–10 °C | ~50 | Multi-step, allows orthogonal protection, useful in peptide synthesis |

| Enzymatic regioselective hydrolysis | Di-tert-butyl amino ester, pig liver esterase, mild aqueous conditions | Variable | Stereoselective, mild conditions, produces mono-tert-butyl ester intermediate |

| Acid addition salt formation | Free ester, 4M HCl in dioxane, low temperature | High | Final step for producing stable hydrochloride salt, improves handling and storage |

Research Discoveries and Considerations

The direct esterification method with isobutylene and mineral acid is favored for its simplicity and high yield, critical for large-scale pharmaceutical production, particularly in insulin synthesis where D-threonine esters serve as key intermediates.

Enzymatic hydrolysis offers regioselectivity and chiral integrity, important in the synthesis of optically pure intermediates, but may require optimization for scale and cost-effectiveness.

Protection strategies such as N-carbobenzoxy followed by catalytic hydrogenolysis provide orthogonal protection schemes, enabling complex peptide assembly without racemization or side reactions.

Salt formation with hydrochloric acid is a standard and effective method to stabilize the ester, facilitating purification and storage.

The choice of solvent, temperature, and molar ratios critically influence yield and purity, with ether solvents like dimethoxyethane preferred for esterification reactions due to their inertness and ability to dissolve reagents effectively.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or aqueous conditions:

-

Acidic hydrolysis in aqueous HCl (6 M, reflux) cleaves the ester bond, yielding D-Threonine and 1,1-dimethylethanol as products .

-

Selective hydrolysis is employed in multi-step syntheses (e.g., proteolysis of intermediates to isolate D-Threonine) .

Key conditions :

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, reflux | D-Threonine + 1,1-dimethylethanol | 85–92% |

Esterification and Transesterification

The compound participates in ester-exchange reactions:

-

Methanol/ethanol esterification : Reacts with alcohols under SOCl₂ catalysis to form methyl/ethyl esters .

-

Benzyl ester formation : Reacts with benzyl alcohol and SOCl₂ at 100°C to produce benzyl-protected derivatives .

Comparative esterification data :

| Alcohol | Catalyst | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Methanol | SOCl₂ | 0°C | 48 h | Methyl ester | 99.5% |

| Ethanol | SOCl₂ | 0°C | 48 h | Ethyl ester | 92.3% |

| Benzyl alcohol | SOCl₂ | 100°C | 4 h | Benzyl ester | 96.7% |

Nucleophilic Substitution

The ester’s electrophilic carbonyl carbon facilitates nucleophilic attacks:

-

Aminolysis : Reacts with amines (e.g., benzylamine) to form amide derivatives under basic conditions .

-

Benzoylation : The amino group is protected using benzoyl chloride in methanol/triethylamine, yielding N-benzoyl derivatives (>85% yield) .

Mechanistic pathway :

-

Deprotonation of the amino group by triethylamine.

-

Nucleophilic attack by benzoyl chloride.

Mitsunobu Reaction

The compound participates in Mitsunobu reactions to form aziridine intermediates:

-

Aziridine synthesis : Reacts with p-methoxybenyl mercaptan under Mitsunobu conditions (DIAD, PPh₃) to construct strained three-membered rings .

Key steps :

-

Protection of the amino group with a nosyl (2-nitrobenzenesulfonyl) group.

Intramolecular Cyclization

Sulfur oxychloride (SOCl₂) induces cyclization to form oxazoline intermediates:

-

Reaction protocol : The ester reacts with SOCl₂ in dichloromethane or toluene, forming a five-membered oxazoline ring .

-

Applications : Oxazoline intermediates are precursors for stereochemical inversion in D-Threonine synthesis .

Example :

```

D-allothreonine methyl ester + SOCl₂ → Oxazoline intermediate (85% yield)

```

Enzymatic Transformations

-

Racemization : Amino acid racemases convert L-threonine to D-allothreonine in aqueous solutions (pH 7.0, 30°C) .

-

Desaminase activity : L-Threonine desaminase selectively converts residual L-threonine to α-ketobutyrate, simplifying purification .

Comparative Reactivity with Analogues

Scientific Research Applications

Peptide Synthesis

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is widely utilized as a building block in peptide synthesis. This process is crucial for developing therapeutic peptides that play essential roles in drug formulation and biochemistry. The compound's structure allows it to participate in various reactions necessary for assembling peptide chains, thus facilitating advancements in drug discovery and development .

Pharmaceutical Formulations

In pharmaceutical applications, this compound enhances the solubility and bioavailability of active ingredients. By incorporating this compound into formulations, researchers can improve the delivery of drugs, particularly those with poor solubility profiles. This property is especially beneficial for oral medications where absorption efficiency is critical .

Nutritional Supplements

This compound is commonly found in dietary supplements aimed at improving muscle recovery and overall health. It serves as a source of threonine, an essential amino acid that supports protein synthesis and metabolic functions, making it particularly popular among athletes and fitness enthusiasts .

Biochemical Research

The compound is extensively used in biochemical research to study metabolic pathways and protein interactions. By utilizing this compound, researchers can gain insights into cellular functions and mechanisms underlying various biological processes. This application is vital for understanding diseases at the molecular level and developing targeted therapies .

Cosmetic Applications

In the cosmetic industry, this compound is incorporated into skincare products for its moisturizing properties. Its ability to enhance hydration makes it an attractive ingredient in formulations aimed at skin repair and overall skin health .

Case Study 1: Peptide Drug Development

A study demonstrated the successful use of this compound in synthesizing a novel peptide that showed efficacy against specific cancer cell lines. The incorporation of this compound allowed for improved stability and activity of the peptide compared to traditional synthesis methods .

Case Study 2: Nutritional Supplement Efficacy

Research evaluating the effects of threonine supplementation on muscle recovery found that athletes who consumed products containing this compound experienced significantly faster recovery times post-exercise compared to those who did not supplement with threonine .

Mechanism of Action

Mechanism: : The mechanism by which D-Threonine 1,1-Dimethylethyl Ester Hydrochloride exerts its effects involves the inhibition of cell wall synthesis in bacteria. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Molecular Targets and Pathways: : The primary molecular targets are enzymes like transpeptidases and carboxypeptidases. By inhibiting these enzymes, the compound disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis .

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl ester group is a common protecting moiety in organic chemistry due to its stability under acidic and basic conditions. Below is a comparative analysis of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride with structurally related compounds:

Amino Acid Backbone Variations

- D/L-Alanine tert-Butyl Ester Hydrochloride (CAS 59531-86-1 / 51537-21-4): Alanine lacks the β-hydroxyl group present in threonine. Molecular Formula: C₇H₁₆ClNO₂; Molecular Weight: 181.66 g/mol . Applications: Used in diabetes research and enantioselective synthesis due to its simpler structure .

- L-Serine O-tert-Butyl Ester Hydrochloride (CAS 51537-21-4): Serine contains a β-hydroxyl group, similar to threonine, but without the methyl branch. Molecular Formula: C₁₁H₂₄ClNO₃; Molecular Weight: 265.77 g/mol . Applications: Employed in peptide synthesis where hydroxyl protection is required.

- 4-Aminopentanoic Acid tert-Butyl Ester Hydrochloride (CAS 62135-72-2): Features a longer carbon chain (C₅) and a primary amino group. Molecular Formula: C₉H₁₈ClNO₂; Molecular Weight: 207.70 g/mol . Applications: Intermediate in pharmaceutical synthesis.

Steric and Electronic Effects

- This compound: The β-hydroxyl and methyl groups introduce steric hindrance, influencing reactivity in coupling reactions. Estimated Molecular Formula: C₈H₁₈ClNO₃; Molecular Weight: ~239.70 g/mol (derived from structural analogs) .

- 3-(BOC-Aminomethyl)Azetidine Hydrochloride (CAS N/A): Contains a rigid azetidine ring and a tert-butoxycarbonyl (BOC) group. Molecular Formula: C₁₀H₂₁ClN₂O₂; Molecular Weight: 244.74 g/mol . Applications: Used in medicinal chemistry for constrained peptide design.

Physicochemical Properties

| Compound Name | Solubility (Water) | Stability | Lipophilicity (LogP) |

|---|---|---|---|

| D-Threonine 1,1-Dimethylethyl Ester HCl | Low | Stable in acid | ~1.2 (estimated) |

| L-Alanine tert-Butyl Ester HCl | Moderate | Hydrolyzes in base | 0.8 |

| D-Alanine tert-Butyl Ester HCl | Moderate | Hydrolyzes in base | 0.8 |

| L-Serine O-tert-Butyl Ester HCl | Low | Stable in acid | ~1.5 |

| 4-Aminopentanoic Acid tert-Butyl Ester HCl | High | Moderate | 0.5 |

Key Observations :

- Threonine and serine derivatives exhibit lower water solubility due to increased steric bulk from the tert-butyl group and hydroxyl side chains.

- The tert-butyl ester enhances stability against nucleophilic attack, making these compounds ideal for stepwise peptide synthesis .

Biological Activity

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (D-TDEH) is a derivative of the amino acid threonine, notable for its potential biological activities and applications in various biochemical and pharmaceutical contexts. This article explores its biological activity, including antioxidant properties, immune system support, and its role in protein synthesis and metabolism.

- Molecular Formula : C8H18ClNO3

- Molecular Weight : 211.69 g/mol

- Physical Appearance : White solid

- Melting Point : 129 to 132 °C

Biological Activity Overview

D-Threonine is an essential amino acid that plays a critical role in protein synthesis. The esterified form, this compound, enhances bioavailability and has been studied for various biological activities:

- Antioxidant Properties : D-TDEH may mitigate oxidative stress by scavenging free radicals, thereby protecting cells from damage.

- Immune System Support : It contributes to the immune response by facilitating the production of antibodies and other immune factors.

- Protein Synthesis : As a threonine derivative, it influences protein metabolism and synthesis, which is crucial for muscle repair and growth.

The biological activity of D-TDEH can be attributed to several mechanisms:

- Esterification and Hydrolysis : D-TDEH can undergo hydrolysis in aqueous environments to release D-Threonine and 1,1-Dimethylethanol. This reaction is significant for its bioactivity as it allows the compound to exert its effects in biological systems.

- Nucleophilic Substitution Reactions : The presence of the ester functional group enables D-TDEH to participate in various nucleophilic reactions, which can lead to the formation of biologically active metabolites.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Threonine | C4H9NO3 | Essential amino acid; direct involvement in protein synthesis. |

| L-Threonine | C4H9NO3 | Enantiomer of D-threonine; plays similar roles in metabolism. |

| D-Tryptophan 1-Methyl Ester | C11H12N2O2 | Involved in serotonin production; different functional group. |

| L-Leucine | C6H13NO2 | Branched-chain amino acid; important for muscle protein synthesis. |

D-TDEH's esterified form enhances its bioavailability compared to non-esterified counterparts, making it a valuable compound in research and potential therapeutic applications.

Case Studies and Research Findings

Research studies have highlighted various aspects of D-TDEH's biological activity:

- A study indicated that D-TDEH exhibits significant antioxidant activity, which could be beneficial in conditions characterized by oxidative stress .

- Another investigation found that D-TDEH supports immune function through its role in enhancing antibody production .

- The compound has been shown to influence metabolic pathways involving protein synthesis, suggesting its potential use in nutritional supplements for athletes or individuals recovering from illness .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing D-Threonine 1,1-dimethylethyl ester hydrochloride while minimizing diastereomeric impurities?

- Methodological Answer : Optimize reaction conditions by controlling temperature (0–5°C) and using chiral auxiliaries to favor the desired stereochemistry. Post-synthesis, perform multiple aqueous washes to remove unreacted diethylamine or byproducts like diethylammonium chloride . Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) can enhance enantiomeric excess. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and a 3:1 ethyl acetate/hexane mobile phase .

Q. How should researchers assess the purity of this compound, and what thresholds are considered acceptable?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers. Set acceptance criteria at ≥98% purity, with individual unspecified impurities capped at ≤0.5% as per pharmacopeial guidelines . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the tert-butyl ester proton signals (δ 1.2–1.4 ppm) and threonine backbone resonances .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store under refrigeration (2–8°C) in airtight, light-resistant containers to prevent hydrolysis of the ester group or racemization. Conduct accelerated stability studies at 40°C/75% relative humidity for 4 weeks to predict degradation pathways, such as tert-butyl ester cleavage or hydrochloride salt dissociation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity measurements between HPLC and polarimetry?

- Methodological Answer : Cross-validate results using orthogonal methods:

- HPLC : Quantify enantiomeric excess (ee) with a chiral column calibrated against a racemic standard.

- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for D-threonine derivatives.

Discrepancies may arise from solvent polarity effects on rotational values or column matrix interactions. Use statistical tools (e.g., Student’s t-test) to assess significance, ensuring sample preparation protocols are identical across methods .

Q. What experimental design strategies can isolate the impact of the 1,1-dimethylethyl ester group on solubility and bioavailability?

- Methodological Answer : Conduct comparative studies with D-threonine derivatives lacking the tert-butyl ester. Use the following framework:

- Solubility : Measure partition coefficients (log P) in octanol/water systems.

- Bioavailability : Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) and correlate results with molecular dynamics simulations of ester group interactions with lipid membranes .

Q. How should researchers analyze contradictory data in degradation studies under oxidative vs. hydrolytic conditions?

- Methodological Answer : Design forced degradation experiments with:

- Hydrolytic stress : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H2O2 at room temperature.

Analyze degradation products via LC-MS and assign structures based on fragmentation patterns. Discrepancies may indicate competing degradation mechanisms (e.g., ester hydrolysis vs. β-elimination). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Data Presentation and Analysis Guidelines

- Tables : Include processed data in tables with clear headings (e.g., "Enantiomeric Excess by HPLC vs. Polarimetry") and standard deviations. Place raw data in appendices .

- Figures : Use chromatograms with annotated peaks (retention times, area %) and NMR spectra with zoomed-in regions for critical protons. Ensure all axes are labeled with units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.